

# Foretinib's Efficacy Against c-Met Resistance Mutations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Foretinib |           |
| Cat. No.:            | B7856092  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Foretinib**'s performance against known c-Met resistance mutations, supported by experimental data. **Foretinib**, a multi-kinase inhibitor, demonstrates significant activity against c-Met and VEGFR2, offering a potential therapeutic strategy for cancers harboring mutations that confer resistance to other c-Met inhibitors.

The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the c-Met signaling pathway, through mutations, amplification, or overexpression, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] While targeted therapies have been developed to inhibit c-Met, the emergence of resistance mutations poses a significant clinical challenge.[1]

**Foretinib**, an ATP-competitive inhibitor, targets the inactive "DFG-out" conformation of the c-Met kinase domain, classifying it as a type II inhibitor.[4][5] This mechanism of action distinguishes it from type I inhibitors, which bind to the active "DFG-in" conformation. This structural difference is key to **Foretinib**'s ability to overcome resistance mutations that affect the binding of type I inhibitors.[1]

## **Comparative Efficacy of Foretinib**

Experimental studies have demonstrated **Foretinib**'s potent activity against clinically relevant c-Met resistance mutations, particularly those at the D1228 and Y1230 residues of the kinase



domain. These mutations are known to confer resistance to type I c-Met inhibitors such as capmatinib and tepotinib.[4][6]

A comprehensive screening of 300 anti-cancer drugs identified **Foretinib** as one of the few agents effective against Ba/F3 cells engineered to express c-Met with exon 14 skipping mutations (METex14) along with secondary D1228A/Y mutations.[4] Further studies confirmed that **Foretinib** retained potent activity against a panel of D1228 substitutions (D1228A/E/G/H/N/V/Y) and Y1230 substitutions (Y1230C/D/H/N/S), whereas the activity of other type II inhibitors like cabozantinib and merestinib was significantly reduced against D1228 mutants.[4][7]

## **Quantitative Comparison of Inhibitor Activity**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Foretinib** and other c-Met inhibitors against various c-Met mutations in Ba/F3 and Hs746t cancer cell lines. Lower IC50 values indicate greater potency.

| Cell Line | c-Met<br>Mutation   | Foretinib<br>IC50 (nM) | Cabozantini<br>b IC50 (nM) | Merestinib<br>IC50 (nM) | Savolitinib<br>IC50 (nM) |
|-----------|---------------------|------------------------|----------------------------|-------------------------|--------------------------|
| Ba/F3     | METex14             | ~10                    | ~5                         | ~5                      | >1000                    |
| Ba/F3     | METex14 +<br>D1228N | ~15                    | >100                       | >100                    | >1000                    |
| Ba/F3     | METex14 +<br>D1228V | ~15                    | >100                       | >100                    | >1000                    |
| Ba/F3     | METex14 +<br>Y1230H | ~10                    | ~10                        | ~10                     | >1000                    |
| Hs746t    | METex14             | ~5                     | ~5                         | ~5                      | >1000                    |
| Hs746t    | METex14 +<br>D1228N | ~10                    | >50                        | >50                     | >1000                    |

Data compiled from multiple sources.[1][4] Exact values may vary between experiments.

# c-Met Signaling and Inhibition







The c-Met signaling pathway is activated upon binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating downstream signaling cascades that promote cell growth, survival, and invasion. **Foretinib** inhibits this pathway by blocking the ATP-binding site of the c-Met kinase, thereby preventing its activation and subsequent signaling.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foretinib's Efficacy Against c-Met Resistance Mutations:
  A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b7856092#evaluating-foretinib-s-activity-against-known-c-met-resistance-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com